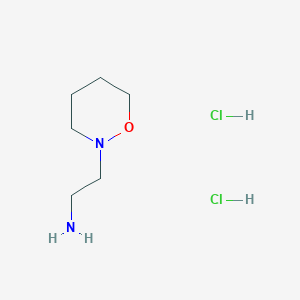

2-Morpholinoethanamine 2HCl

Descripción

Significance of the Morpholine (B109124) Core in Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, the morpholine ring is often incorporated into lead compounds to enhance their drug-like properties. biosynce.com It can serve several roles: as a pharmacophore that directly interacts with a biological target, as a scaffold to correctly orient other functional groups for optimal binding, or as a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties. acs.org For instance, the introduction of a morpholine group can lead to increased potency and selectivity for a specific biological target. nih.gov The morpholine ring's structure can also influence a molecule's metabolic profile, in some cases leading to a longer plasma half-life. sci-hub.se The versatility of the morpholine core allows medicinal chemists to fine-tune the properties of a molecule to achieve the desired therapeutic effect. nih.gov

The structure-activity relationship (SAR) of many compound series has been significantly influenced by the inclusion of a morpholine moiety. e3s-conferences.org For example, in the development of anticancer agents, the morpholine ring has been shown to be a key component in inhibitors of protein kinases such as PI3K and mTOR. benthamdirect.com The oxygen atom of the morpholine can form crucial hydrogen bonds within the catalytic active sites of these enzymes. researchgate.net This ability to participate in key binding interactions underscores the importance of the morpholine core as a privileged structure in the design of new therapeutic agents. nih.govresearchgate.net

Overview of 2-Morpholinoethanamine Dihydrochloride (B599025) as a Key Intermediate

2-Morpholinoethanamine dihydrochloride, with the molecular formula C₆H₁₆Cl₂N₂O, serves as a pivotal intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. chembk.com Its structure features the stable morpholine ring connected to a primary ethylamine (B1201723) group. This bifunctional nature, with a nucleophilic primary amine and the morpholine ring, makes it a valuable building block for introducing the morpholinoethyl moiety into target structures. The dihydrochloride salt form enhances the compound's stability and water solubility compared to its free base, 2-morpholinoethylamine, which is a liquid at room temperature.

The most prominent application of 2-Morpholinoethanamine dihydrochloride is in the synthesis of the antidepressant drug moclobemide (B1677376). asianpubs.org In this synthesis, the primary amine of 2-morpholinoethanamine is acylated with 4-chlorobenzoic acid or a derivative thereof to form the final amide bond of moclobemide. asianpubs.org This reaction highlights the utility of the ethylamine group as a reactive site for amide bond formation. The morpholine moiety in moclobemide is crucial for its activity as a reversible inhibitor of monoamine oxidase A (MAO-A).

Beyond its role in the synthesis of moclobemide, 2-Morpholinoethanamine has been utilized in the creation of other biologically active compounds. For instance, it has been incorporated into molecules designed as potential anticancer and anti-inflammatory agents. Furthermore, its utility extends to materials science, where it has been used in the preparation of graphene oxide-based nanocatalysts. The ability of the amine group to be covalently attached to other molecules makes 2-Morpholinoethanamine a versatile tool for modifying surfaces and creating functional materials.

Historical Context of Morpholine-Containing Compounds in Drug Discovery

The journey of morpholine in drug discovery has a rich history, with the synthesis of 2-morpholinoethanamine first being reported in the 1940s. However, it was in the latter half of the 20th century that the therapeutic potential of morpholine-containing compounds became widely recognized. The development and approval of several key drugs containing the morpholine scaffold solidified its importance in medicinal chemistry.

A significant milestone was the synthesis of the antidepressant moclobemide in 1972, which prominently features the 2-morpholinoethyl side chain. asianpubs.org Moclobemide was later introduced to the market in 1992. nih.gov Another notable example is the antidepressant reboxetine, approved in 1997, which also contains a morpholine ring. nih.gov The success of these and other drugs, such as the anxiolytic doxapram (B1670896) (1976) and the antiemetic aprepitant (B1667566) (2003), demonstrated the value of the morpholine moiety in developing central nervous system (CNS) active agents. nih.gov

The inclusion of the morpholine ring in these drugs was often driven by the need to improve their pharmacokinetic profiles, such as increasing solubility and brain permeability. nih.gov The historical success of these compounds has spurred continued interest in the morpholine scaffold, leading to its incorporation in a wide array of investigational drugs for various therapeutic areas, including oncology and infectious diseases. nih.govbenthamdirect.com The timeline of approved morpholine-containing drugs illustrates a continuous and evolving appreciation for the structural and functional advantages conferred by this versatile heterocycle.

Physicochemical Properties of 2-Morpholinoethanamine and its Dihydrochloride Salt

| Property | 2-Morpholinoethylamine (Free Base) | 2-Morpholinoethanamine Dihydrochloride |

| Molecular Formula | C₆H₁₄N₂O | C₆H₁₆Cl₂N₂O |

| Molecular Weight | 130.19 g/mol nih.gov | 203.11 g/mol chembk.com |

| Physical State | Liquid at room temperature | Solid crystalline form |

| Boiling Point | 205°C | Decomposes before boiling |

| pKa | 4.06, 9.15 | Not applicable |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(oxazinan-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIIZTJSSXOVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Morpholinoethanamine Dihydrochloride and Its Analogues

Classical Synthetic Routes for 2-Morpholinoethanamine Free Base

Classical approaches to 2-morpholinoethanamine typically involve a two-step process: the conversion of 2-aminoethanol into an intermediate with a suitable leaving group, followed by a nucleophilic substitution reaction with morpholine (B109124).

Reaction of 2-Aminoethanol Derivatives with Morpholine

This pathway is a common and straightforward method for synthesizing 2-morpholinoethanamine. It relies on the principles of nucleophilic substitution, where the nitrogen atom of morpholine acts as the nucleophile.

The hydroxyl group of 2-aminoethanol is a poor leaving group and therefore requires activation to facilitate nucleophilic substitution. A common strategy is to convert the alcohol into an alkyl halide, most frequently 2-chloroethanamine. This is often achieved by reacting 2-aminoethanol or its hydrochloride salt with a chlorinating agent like thionyl chloride (SOCl₂). google.comexsyncorp.comgoogle.com The reaction is typically performed in a suitable solvent. google.com The use of thionyl chloride is effective, though it produces sulfur dioxide as a byproduct. google.com Alternative methods include the use of hydrogen chloride as the chlorinating reagent, which can reduce the generation of polluting gases. google.com

The primary product of this reaction is 2-chloroethylamine (B1212225) hydrochloride, a stable salt that can be isolated and used in the subsequent step. exsyncorp.comgoogle.com

Table 1: Conditions for the Synthesis of 2-Chloroethylamine Hydrochloride from 2-Aminoethanol Derivatives

| Starting Material | Reagent | Catalyst/Solvent | Key Conditions | Product | Ref. |

|---|---|---|---|---|---|

| 2-Aminoethanol | Thionyl Chloride | Organic Solvent | Chlorination reaction | 2-Chloroethylamine Hydrochloride | google.com |

| 2-Aminoethanol | Hydrogen Chloride | Organic Acid | Substitution reaction | 2-Chloroethylamine Hydrochloride | google.com |

In the second step, the activated intermediate, such as 2-chloroethylamine hydrochloride, is reacted with morpholine. This reaction is a standard Sₙ2 (bimolecular nucleophilic substitution) process. chemguide.co.uk The morpholine nitrogen atom attacks the carbon atom bearing the leaving group (the chloride), displacing it and forming a new carbon-nitrogen bond.

The reaction is typically carried out by heating the reactants, often in the presence of a base to neutralize the hydrochloride salt and to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product. researchgate.net An excess of morpholine can also serve as the base. The choice of solvent and the presence of a base can influence the reaction rate and yield. researchgate.net Upon completion, standard workup and purification procedures are employed to isolate the desired 2-morpholinoethanamine free base.

Mitsunobu Reaction for 2-Morpholinoethanamine Synthesis

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.govnih.gov This reaction provides an alternative route from 2-aminoethanol to 2-morpholinoethanamine, proceeding under mild, neutral conditions.

A critical consideration for the standard Mitsunobu reaction is that the nucleophile should be sufficiently acidic (typically with a pKa ≤ 15) to protonate an intermediate formed from the azodicarboxylate reagent. organic-chemistry.org Simple amines like morpholine are generally not acidic enough, which can lead to side reactions. However, modifications such as the Fukuyama-Mitsunobu reaction have been developed to accommodate nitrogen nucleophiles. This variation often involves using a sulfonamide derivative of the amine, like a 2-nitrobenzenesulfonamide (B48108) (nosyl amide), which is acidic enough to participate in the reaction. nih.govchem-station.com The nosyl group can then be removed under mild conditions to yield the final amine. chem-station.com

To synthesize 2-morpholinoethanamine via this route, a protected form of 2-aminoethanol (e.g., N-Boc-2-aminoethanol) would likely be used to prevent the primary amine from interfering with the reaction.

In the Mitsunobu reaction, the alcohol (e.g., a protected 2-aminoethanol) is mixed with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The triphenylphosphine first attacks the DEAD, creating a betaine (B1666868) intermediate. organic-chemistry.org This intermediate then deprotonates the acidic nucleophile. The resulting anion attacks the phosphorus atom, and subsequently, the alcohol's oxygen atom attacks the phosphorus, leading to the formation of an alkoxyphosphonium salt. This process effectively converts the hydroxyl group into an excellent leaving group. organic-chemistry.org

Once the hydroxyl group is activated as the alkoxyphosphonium salt, the nucleophile (in this case, morpholine or its more acidic sulfonamide derivative) attacks the carbon atom in an Sₙ2 fashion. organic-chemistry.org This displaces the triphenylphosphine oxide and forms the desired carbon-nitrogen bond. If a Fukuyama-Mitsunobu approach is used with a nosyl-protected amine, a final deprotection step, typically involving a thiol and a base, is required to release the secondary amine product. chem-station.com This multi-step sequence within the Mitsunobu framework allows for the formation of the target compound under mild conditions. nih.govrsc.org

Table 2: Key Reagents in the Mitsunobu and Fukuyama-Mitsunobu Reactions

| Role | Reagent Example | Function | Ref. |

|---|---|---|---|

| Alcohol Substrate | Primary or Secondary Alcohol | Source of the electrophilic carbon | organic-chemistry.org |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate; is oxidized | nih.gov |

| Azodicarboxylate | Diethyl Azodicarboxylate (DEAD) | Oxidizing agent; activates the phosphine | nih.gov |

| Nucleophile (Standard) | Acidic compounds (pKa ≤ 15) | Displaces the activated hydroxyl group | organic-chemistry.org |

| Nucleophile (Fukuyama) | 2-Nitrobenzenesulfonamide (Nosyl amide) | Acidic nitrogen nucleophile for amine synthesis | nih.govchem-station.com |

Preparation of 2-Morpholinoethanamine Dihydrochloride (B599025) Salt

The conversion of the free base, 2-Morpholinoethanamine (also known as N-(2-aminoethyl)morpholine), into its dihydrochloride salt is a standard acid-base reaction. This process is crucial for improving the compound's stability, solubility in certain solvents, and ease of handling.

Mixing Free Base with Hydrochloric Acid

The fundamental principle behind the formation of the dihydrochloride salt is the protonation of the two basic nitrogen atoms present in the 2-Morpholinoethanamine molecule by hydrochloric acid. One nitrogen is a tertiary amine within the morpholine ring, and the other is a primary amine on the ethyl side chain.

The typical procedure involves dissolving the 2-Morpholinoethanamine free base in a suitable organic solvent. Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used. researchgate.netsciencemadness.org Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice of the final salt. sciencemadness.orggoogle.com A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in dioxane or ethanol) or gaseous HCl is then added to the solution of the amine. researchgate.net The addition is usually performed cautiously, often with cooling, to control the exothermic nature of the neutralization reaction. The stoichiometry is critical; at least two equivalents of HCl are required to ensure the protonation of both amine groups to form the dihydrochloride salt.

Separation of the Dihydrochloride Salt

Upon the addition of hydrochloric acid, the dihydrochloride salt typically precipitates from the organic solvent due to its lower solubility compared to the free base. researchgate.net The formation of a solid can sometimes be induced or completed by cooling the reaction mixture or by adding a less polar co-solvent, which further decreases the salt's solubility. sciencemadness.org

The separation of the precipitated salt is achieved through standard laboratory techniques. The solid is collected by filtration, and the filter cake is then washed with a cold, anhydrous solvent to remove any residual impurities or unreacted starting materials. The final step involves drying the purified salt, often under vacuum, to remove any remaining solvent and yield the final 2-Morpholinoethanamine Dihydrochloride product as a stable, crystalline solid. researchgate.netsciencemadness.org

Green Chemistry Approaches in 2-Morpholinoethanamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Catalyst-Free Protocols

While specific solvent-free and catalyst-free protocols for the direct synthesis of 2-Morpholinoethanamine are not extensively documented in readily available literature, the broader field of morpholine synthesis has seen advancements in this area. For instance, morpholine itself has been used as an organocatalyst in solvent-free Hantzsch reactions to produce polyhydroquinoline derivatives, demonstrating its utility in green chemistry contexts. google.com Such reactions highlight the potential for developing syntheses that eliminate the need for traditional, often volatile and hazardous, organic solvents. The development of catalyst-free methods is also a key goal in green chemistry. One approach for the synthesis of substituted morpholines involves a multicomponent Ugi reaction followed by an intramolecular cyclization, which can proceed under catalyst-free conditions.

Utilization of Aqueous Solutions of Halogenated Ethylamine (B1201723) Hydrohalides

One of the foundational methods for synthesizing N-substituted ethylamines involves the reaction of an amine with a 2-haloethylamine. A greener approach to this synthesis would involve using water as the reaction solvent. The synthesis of 2-Morpholinoethanamine can be achieved by reacting morpholine with 2-chloroethylamine hydrochloride in an aqueous medium. mdma.ch This method is advantageous as it avoids the use of organic solvents and utilizes a readily available starting material. The reaction of an aqueous solution of 2-chloroethylamine hydrochloride with a sulfonylhalide in the presence of a base is a known method for producing related sulfonamides, showcasing the utility of aqueous systems for these types of reactions. semanticscholar.org The use of water as a solvent is a significant step towards a more environmentally benign synthetic process.

Alternative Synthetic Strategies for Morpholine-Containing Amines

Several alternative synthetic routes have been developed for the synthesis of morpholine-containing amines, offering different advantages in terms of efficiency, substrate scope, and stereoselectivity.

One notable method involves a multi-step synthesis starting from ethanolamine (B43304). In this process, ethanolamine is first protected and then activated, followed by a reaction with morpholine and a final deprotection step to yield N-(2-aminoethyl)morpholine. google.com A specific patented process describes reacting ethanolamine with benzyl (B1604629) chloroformate, followed by reaction with 4-tosyl chloride, then morpholine, and finally catalytic hydrogenation to remove the protecting group, achieving a high yield. google.com

Another strategy involves the reaction of a primary amine with bis(2-chloroethyl) ether. For the synthesis of N-(2-aminoethyl)-morpholine, ethylenediamine (B42938) is reacted with bis(2-chloroethyl) ether, followed by treatment with a strong base. mdma.ch

The synthesis of substituted morpholines from 1,2-amino alcohols can be achieved through a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. chemrxiv.org This method is highlighted as a green synthesis approach due to its high yield and use of inexpensive reagents. chemrxiv.org

Other advanced methods include:

Palladium-catalyzed carboamination , which allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. researchgate.net

Lewis acid-catalyzed halonium generation , which facilitates the synthesis of morpholines from 2-nitrobenzenesulfonyl-protected amino alcohols and alkenes.

Reaction with 2-chloroethanol (B45725) , where an amine is coupled with 2-chloroethanol under reflux conditions with a base like potassium carbonate to form the morpholine ring. semanticscholar.org

These alternative strategies provide a diverse toolkit for chemists to synthesize a wide array of morpholine-containing amines for various applications.

Below is a table summarizing some of the reaction conditions for alternative syntheses.

| Starting Materials | Key Reagents | Product | Yield | Reference |

| Ethanolamine, Benzyl chloroformate, 4-Tosyl chloride, Morpholine | Triethylamine, Palladium on carbon, H₂ | N-(2-aminoethyl)morpholine | 91% | google.com |

| Ethylenediamine, Bis(2-chloroethyl) ether | Sodium hydroxide (B78521) | N-(2-aminoethyl)morpholine | 47.5% | mdma.ch |

| N-Boc amino alcohols, Allyl bromide, Aryl bromides | NaH, Pd catalyst | cis-3,5-disubstituted morpholines | Moderate to good | researchgate.net |

| 1,2-amino alcohols | Ethylene sulfate, tBuOK | Substituted Morpholines | High | chemrxiv.org |

Synthesis from N,N-dimethylaminoethanol and Thionyl Chloride

A common strategy for synthesizing morpholine derivatives involves a two-step process beginning with the conversion of an amino alcohol to an alkyl chloride. Specifically, 4-(2-(N,N-dimethylamino)ethyl)morpholine, an analogue of 2-Morpholinoethanamine, can be synthesized using this approach. google.com

The first step is the reaction of N,N-dimethylaminoethanol with thionyl chloride (SOCl₂). google.comorgsyn.org This reaction is highly exothermic and results in the formation of N,N-dimethylaminoethyl chloride hydrochloride, also referred to as N,N-chloro-dimethyl-ethylamine hydrochloride. google.comorgsyn.org The process should be conducted in a well-ventilated hood due to the evolution of noxious sulfur dioxide gas. orgsyn.org The reaction is typically cooled in an ice bath to manage the temperature. orgsyn.orggoogle.com

In the second step, the resulting N,N-dimethylaminoethyl chloride hydrochloride is reacted with morpholine in the presence of an acid-binding agent, such as triethylamine, to yield the final product, 4-(2-(N,N-dimethylamino)ethyl)morpholine. google.com This substitution reaction is generally heated to around 100-110°C for several hours to ensure completion. google.com This method is noted for its use of readily available raw materials and high yield, making it suitable for industrial-scale production. google.com

| Step | Reactants | Reagents/Conditions | Product | Molar Yield |

| 1 | N,N-dimethylaminoethanol | Thionyl chloride, Ice-water bath (5-15°C) | N,N-dimethylaminoethyl chloride hydrochloride | Not specified |

| 2 | N,N-dimethylaminoethyl chloride hydrochloride, Morpholine | Triethylamine, 100-110°C | 4-(2-(N,N-dimethylamino)ethyl)morpholine | 80% (based on DMCA) google.com |

Preparation of N-(2-Aminoethyl)morpholine from 2-Bromoethylamine (B90993) Hydrochloride

A direct and efficient synthesis of N-(2-Aminoethyl)morpholine, the free base of the target compound, can be achieved by reacting morpholine with a 60% aqueous solution of 2-bromoethylamine hydrobromide. asianpubs.org This method is advantageous as it proceeds without the need for a separate solvent or catalyst. asianpubs.org

The reaction involves the slow addition of 2-bromoethylamine hydrobromide to morpholine while maintaining the temperature below 90°C. asianpubs.org The progress of the reaction can be monitored using gas chromatography. After several hours, the mixture is cooled and treated with a sodium hydroxide solution, causing the precipitation of sodium chloride. asianpubs.org The desired N-(2-aminoethyl)morpholine is then isolated from the resulting liquor by distillation under reduced pressure, yielding a water-white liquid. asianpubs.org This synthetic route is considered simple, with mild reaction conditions, a short reaction time, and an easy workup procedure. asianpubs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Purity (by GC) |

| Morpholine | 2-Bromoethylamine hydrobromide (60% aq. solution) | <90°C, 6-8 h, Solvent-free | N-(2-Aminoethyl)morpholine | 90% | 99.04% asianpubs.org |

Palladium-Catalyzed Cyclization in Morpholine Synthesis

Modern synthetic chemistry often employs transition metal catalysis to construct heterocyclic rings like morpholine. Palladium-catalyzed reactions are particularly useful for forming a variety of substituted morpholines, including enantiopure cis-3,5-disubstituted derivatives. e3s-conferences.org

One key strategy is a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. e3s-conferences.org This approach allows for the creation of the morpholine ring in a controlled manner. The substrates for this reaction are typically prepared in a few steps from commercially available amino alcohols. e3s-conferences.org For example, an N-protected amino alcohol can be treated with sodium hydride and allyl bromide to form an allyl ether. Subsequent deprotection and palladium-catalyzed N-arylation yields the necessary precursor for the final cyclization step. e3s-conferences.org This methodology provides access to a wide array of morpholine structures that are otherwise difficult to produce. e3s-conferences.org Another related method involves a palladium-catalyzed domino cyclization/carbonylation, which has been used to access ester-functionalized azaindolines, demonstrating the power of this approach for building complex heterocycles. rsc.org

| Catalyst | Reaction Type | Substrates | Product Type |

| Palladium | Carboamination | Substituted ethanolamine derivative, Aryl/Alkenyl bromide | cis-3,5-disubstituted morpholines e3s-conferences.org |

| Palladium | Domino Cyclization/Carbonylation | Aminopyridine derivatives | Ester functionalized azaindolines rsc.org |

Intramolecular Reductive Amination in Piperazine (B1678402) and Morpholine Derivative Synthesis

Intramolecular reductive amination is a powerful and reliable method for forming C-N bonds and constructing nitrogen-containing heterocycles such as morpholines and piperazines. harvard.edu This process involves the condensation of an amine and a carbonyl group within the same molecule to form a cyclic imine or iminium ion, which is then reduced in situ to the corresponding cyclic amine. harvard.edu This one-pot procedure avoids the problem of overalkylation that can occur with intermolecular reactions. harvard.edu

The synthesis of substituted morpholino nucleoside derivatives utilizes this strategy. The process begins with the oxidation of ribonucleosides using sodium periodate (B1199274) to generate dialdehydes. These intermediates are then subjected to reductive amination with the hydrochloride salts of various alkylamines to form the morpholine ring. nih.gov Reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are commonly used as they selectively reduce the iminium ion in the presence of the precursor carbonyl group. harvard.edu The reaction conditions are generally mild and show high functional group tolerance. nih.gov

| Reaction Type | Key Intermediate | Common Reducing Agents | Application |

| Intramolecular Reductive Amination | Cyclic iminium ion | Sodium cyanoborohydride, Sodium triacetoxyborohydride harvard.edu | Synthesis of morpholine and piperazine derivatives harvard.edunih.gov |

Enantiomerically Pure Synthesis of 2-Morpholinoethanamine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is of significant interest due to their prevalence in pharmaceuticals. researchgate.netnih.gov Several stereoselective approaches have been developed to produce specific stereoisomers.

One efficient one-pot procedure allows for the preparation of enantiomerically pure 2-(hydroxymethyl)morpholines. This method involves the Lewis acid-assisted addition of a chiral β-amino alcohol to either (S)- or (R)-epichlorohydrin. This is followed by an intramolecular cyclization induced by a base, such as sodium methoxide, to yield the desired morpholine derivative in good yield and high stereochemical purity. researchgate.net This approach is versatile, enabling the synthesis of all possible stereoisomers of a given disubstituted morpholine by selecting the appropriate chiral starting materials.

Another strategy employs enzyme-catalyzed reactions to achieve stereoselectivity. For instance, the enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives uses a highly specific enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate intermediate as the key step. nih.gov Furthermore, chiral pool synthesis, starting from readily available natural products like (R)-carvone, has been used to create enantiomerically pure morphans, which are related 2-azabicyclo[3.3.1]nonane structures. nih.govresearchgate.net This particular synthesis is achieved in just two steps, beginning with the epoxidation of (R)-carvone, followed by a domino reaction with a primary amine that establishes the bicyclic morphan skeleton. nih.govresearchgate.net

| Method | Chiral Starting Materials | Key Step | Product Type |

| One-Pot Cyclization | Chiral β-amino alcohols, (S)- or (R)-epichlorohydrin | Lewis acid-assisted addition followed by base-induced intramolecular cyclization | Enantiomerically pure 2-(hydroxymethyl)morpholines |

| Enzyme-Catalyzed Resolution | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Highly specific enzyme-catalyzed resolution nih.gov | Enantiomerically pure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives nih.gov |

| Chiral Pool Synthesis | (R)-carvone, Primary amines | Domino reaction (epoxide opening and intramolecular conjugate addition) nih.govresearchgate.net | Enantiomerically pure 4-hydroxymorphan-7-ones nih.govresearchgate.net |

Chemical Reactivity and Derivatization of 2 Morpholinoethanamine

Amidation Reactions Involving 2-Morpholinoethanamine

The primary amine functionality of 2-morpholinoethanamine readily undergoes amidation reactions with carboxylic acids and their derivatives to form stable amide bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a wide array of functional molecules.

Coupling with Carboxylic Acids via Peptide Coupling Agents

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of an unreactive carboxylate-ammonium salt. To overcome this, peptide coupling agents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov

Several classes of coupling agents are utilized for amide bond formation, each with its own mechanism of action and advantages.

Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used dehydrating agents that activate carboxylic acids. peptide.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards amines. peptide.com To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.gov The combination of a carbodiimide (B86325) with HOBt forms a more stable and reactive HOBt ester, which then reacts with the amine. bachem.com

Benzotriazole-based Reagents (e.g., HOBt, HOAt): 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used as additives in carbodiimide-mediated couplings. bachem.comuni-kiel.de HOAt is often more effective than HOBt, particularly in challenging couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen, which accelerates the reaction. nih.gov

Carbonyl diimidazole (CDI): CDI is another effective coupling agent that activates carboxylic acids by forming a reactive acylimidazolide intermediate. uni-kiel.de This method is particularly useful in peptide fragment coupling. uni-kiel.de

While specific examples detailing the use of all these coupling agents with 2-morpholinoethanamine are not extensively documented in readily available literature, the general principles of these reactions are directly applicable. The selection of a specific coupling agent and reaction conditions would depend on the nature of the carboxylic acid and the desired product characteristics.

Table 1: Common Peptide Coupling Agents and their General Application

| Coupling Agent | Additive | Key Intermediate | General Remarks |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | HOBt or HOAt | O-acylisourea / OBt or OAt ester | Widely used, byproduct (DCU) is poorly soluble. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or HOAt | O-acylisourea / OBt or OAt ester | Water-soluble carbodiimide and byproduct, facilitating workup. peptide.com |

| N,N'-Carbonyldiimidazole (CDI) | None | Acylimidazolide | Useful for peptide fragment coupling. uni-kiel.de |

| Phosphonium Salts (e.g., PyBOP) | None | O-Benzotriazolyl ester | Generally provide clean reactions. nih.gov |

Amidation with Aroyl Chlorides

Aroyl chlorides, being highly reactive carboxylic acid derivatives, readily react with 2-morpholinoethanamine to form N-(2-morpholinoethyl)aroylamides. This reaction is a straightforward and efficient method for amide synthesis.

A prominent example is the synthesis of the antidepressant drug Moclobemide (B1677376). In this synthesis, 4-(2-aminoethyl)morpholine (B49859), which is the free base form of 2-morpholinoethanamine, is reacted with 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct. mdma.chresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of 4-(2-aminoethyl)morpholine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

Table 2: Synthesis of Moclobemide via Amidation with an Aroyl Chloride

| Amine | Aroyl Chloride | Base | Product | Yield | Reference |

|---|

ZrCp2Cl2 Catalyzed Amidation

Zirconocene dichloride (ZrCp2Cl2) has been reported as a catalyst for the amidation of carboxylic acids with amines. This method offers a direct route to amides without the need for stoichiometric activating agents. While specific studies detailing the use of ZrCp2Cl2 with 2-morpholinoethanamine are not widely available, a related synthesis of Moclobemide mentions the use of a zirconium catalyst. The synthesis involves the amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid catalyzed by ZrCp2Cl2. orgsyn.org This catalytic approach represents a more atom-economical and potentially greener alternative to traditional coupling methods. orgsyn.orgorgsyn.org

Nucleophilic Substitution Reactions of 2-Morpholinoethanamine

The primary amine group of 2-morpholinoethanamine can also act as a nucleophile in substitution reactions, displacing leaving groups from various electrophilic substrates.

Reaction with 2-Chloroethylamine (B1212225) Hydrochloride

2-Morpholinoethanamine is expected to react with 2-chloroethylamine hydrochloride in a nucleophilic substitution reaction. The primary amine of 2-morpholinoethanamine can attack the carbon atom bearing the chlorine atom in 2-chloroethylamine, displacing the chloride ion. This reaction would lead to the formation of a diamine product, specifically N1-(2-morpholinoethyl)ethane-1,2-diamine.

A closely related and well-documented reaction is the synthesis of N-(2-aminoethyl)morpholine from morpholine (B109124) and 2-bromoethylamine (B90993) hydrochloride or 2-chloroethylamine hydrochloride. asianpubs.org In this reaction, the secondary amine of the morpholine ring acts as the nucleophile. The synthesis of N-(2-aminoethyl)morpholine is a key step in the production of the drug Moclobemide. asianpubs.org

Given the higher nucleophilicity of the primary amine in 2-morpholinoethanamine compared to the secondary amine in morpholine, a similar or even more facile reaction with 2-chloroethylamine hydrochloride is anticipated. The reaction would likely require a base to neutralize the hydrochloride salt and the hydrogen chloride formed during the reaction.

Table 3: Analogous Nucleophilic Substitution Reaction

| Nucleophile | Electrophile | Product | Reference |

|---|

This reaction highlights the potential of 2-morpholinoethanamine to participate in the formation of more complex polyamine structures through nucleophilic substitution pathways.

Formation of Complex Heterocyclic Systems

The bifunctional nature of 2-Morpholinoethanamine makes it a valuable synthon for the construction of diverse and complex heterocyclic frameworks. Its primary amine can participate in cyclization and condensation reactions, leading to the incorporation of the morpholinoethyl moiety into various ring systems.

Pyrazolone (B3327878) and its derivatives are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry. frontiersin.org They can be functionalized through condensation reactions with various amines. While specific literature detailing the direct condensation of 2-Morpholinoethanamine with pyrazolone derivatives is not abundant, the reaction is chemically plausible.

Typically, a pyrazolone derivative bearing a carbonyl group or a suitable leaving group can react with the primary amine of 2-Morpholinoethanamine. For instance, a condensation reaction with a 4-formylpyrazolone derivative would proceed via the formation of a Schiff base (imine), linking the morpholinoethanamine side chain to the pyrazolone ring. Such reactions are often catalyzed by acid and involve the removal of water. This derivatization strategy allows for the synthesis of new hybrid molecules combining the structural features of both morpholine and pyrazolone moieties.

While not directly integrated into the final heterocyclic ring, 2-Morpholinoethanamine plays a crucial role as a catalyst in the synthesis of polyhydroquinoline derivatives through multi-component reactions (MCRs). frontiersin.orggoogleapis.com Polyhydroquinolines are synthesized via the Hantzsch condensation, a one-pot reaction typically involving an aldehyde, a β-ketoester (like ethyl acetoacetate), a 1,3-dicarbonyl compound (like dimedone), and a nitrogen source (like ammonium (B1175870) acetate). google.comnih.govnih.gov

Recent research has demonstrated that 2-Morpholinoethanamine, when immobilized on a solid support such as graphene oxide or nano-silica, functions as a highly efficient and reusable heterogeneous acid-base catalyst for this transformation. googleapis.comresearchgate.net The catalyst's basic amine sites and acidic surface groups work synergistically to promote the reaction, leading to excellent yields in short reaction times under mild or solvent-free conditions. google.comgoogleapis.com This catalytic application facilitates the integration of various components to form the polyhydroquinoline core structure.

Below is a table summarizing the catalytic performance of a nano-silica supported 2-Morpholinoethanamine catalyst in the synthesis of various polyhydroquinoline derivatives.

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 10 | 95 |

| 2 | 3-Nitrobenzaldehyde | 15 | 94 |

| 3 | 4-Chlorobenzaldehyde | 20 | 92 |

| 4 | 4-Methylbenzaldehyde | 30 | 90 |

| 5 | Benzaldehyde | 25 | 91 |

| 6 | 4-Hydroxybenzaldehyde | 30 | 89 |

| 7 | 3-Hydroxybenzaldehyde | 25 | 93 |

Data sourced from a study on nano-silica/4-(2-Aminoethyl)-morpholine as a catalyst. researchgate.net The reaction involves the condensation of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.

The morpholinoethyl group has been successfully incorporated into imidazole-containing scaffolds to generate novel compounds with potential biological activity. One prominent example is the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones. google.com In this synthetic route, the 2-morpholinoethyl moiety is introduced by reacting a precursor with 2-morpholinoethanamine, resulting in its attachment at the N-1 position of the imidazole (B134444) ring.

The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. The primary amine of 2-Morpholinoethanamine could potentially be used to first derivatize an aldehyde or carboxylic acid before the cyclization step, thereby incorporating the morpholinoethyl side chain into the final benzimidazole (B57391) structure. This approach allows for the creation of a library of derivatives by varying the substituents on the benzimidazole core and the nature of the linkage to the morpholine unit. googleapis.com

The incorporation of the 2-morpholinoethyl moiety into the quinolone scaffold, a core structure in many antibacterial agents, can be achieved through several synthetic strategies. A primary method involves the nucleophilic aromatic substitution of a halo-substituted quinolone. For example, fluoroquinolones often have a halogen, typically fluorine or chlorine, at the C-7 position. The primary amine of 2-Morpholinoethanamine can act as a nucleophile, displacing the halide to form a new carbon-nitrogen bond and tethering the 2-morpholinoethylamino side chain to the quinolone core. nih.gov This is a common strategy for modifying the properties and biological activity of quinolone-based drugs. frontiersin.org

Another approach involves multi-step synthesis where 2-Morpholinoethanamine is used to construct a different heterocyclic ring, which is then attached to the quinolone scaffold. For instance, 2-morpholinoethanamine can be used in a Mannich reaction with formaldehyde (B43269) and a thiol-containing heterocycle (like a 1,2,4-triazole) that is subsequently linked to a quinolone, creating a complex hybrid molecule. rsc.orggoogleapis.com

Derivatization for Hydrogel Functionalization

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them useful in various biomedical applications. googleapis.com Their properties can be tailored by functionalizing the polymer backbone with specific chemical moieties. The primary amine group of 2-Morpholinoethanamine makes it a suitable candidate for derivatizing hydrogel polymers.

For instance, polymers containing electrophilic groups such as aldehydes, carboxylic acids (after activation), or epoxides can be readily functionalized by reaction with the nucleophilic primary amine of 2-Morpholinoethanamine. This covalent attachment introduces the morpholinoethyl group into the hydrogel structure. A similar amine, 3-morpholinopropylamine, has been used to open thiolactone groups on a polymer backbone, simultaneously introducing the functional amine and generating a thiol group that can be used for crosslinking to form the hydrogel. rsc.org The incorporation of the morpholine group can modify the hydrogel's properties, such as its swelling capacity, hydrophilicity, and ability to interact with biological systems or sequester metal ions. google.com

Insufficient Information Found to Generate Article on "2-Morpholinoethanamine 2HCl" in Biomaterials

The performed searches focused on several keywords and strategies, including:

Covalent incorporation and grafting of 2-Morpholinoethanamine onto polymer surfaces.

The use of 2-Morpholinoethanamine as a monomer or functionalizing agent in polymer synthesis for biomedical applications.

Surface modification of biomaterials with 2-Morpholinoethanamine to improve cell adhesion and cellular response.

Specific polymer systems, such as polyurethanes, that might utilize diamine chain extenders like 2-Morpholinoethanamine.

Patents related to the use of 2-Morpholinoethanamine in biomedical polymers.

The search results yielded general information on the broader topics of morpholine-containing polymers, surface modification techniques for biomaterials, and the synthesis of various polymers like polyurethanes. However, these results did not provide the specific data required to detail the covalent incorporation of 2-Morpholinoethanamine or to analyze its direct impact on cellular interactions as requested in the article outline.

Key findings from the search include:

General discussions on the biocompatibility of polymers containing the morpholine moiety.

Methods for synthesizing polymers using various diamines, though none specifically named 2-Morpholinoethanamine for the applications .

Broad overviews of how surface chemistry affects cellular adhesion and biocompatibility.

One mention of immobilizing 2-Morpholinoethanamine on a graphene oxide nanosheet, which, while interesting, does not pertain to incorporation within a polymer matrix for a biomaterial scaffold.

Due to the absence of detailed research findings, experimental data, or specific examples in the available literature concerning the covalent incorporation of this compound into polymer matrices and its subsequent role in enhancing cellular interactions, it is not possible to generate the requested scientific article with the specified level of detail and accuracy. Further research and publication in this specific area are needed before a comprehensive article can be written.

Applications in Medicinal Chemistry and Drug Discovery

2-Morpholinoethanamine as a Privileged Scaffold for Bioactive Molecules

The concept of a "privileged scaffold" is central to understanding the importance of 2-Morpholinoethanamine in drug discovery. The morpholine (B109124) ring, a key component of this compound, is frequently found in a wide array of biologically active molecules and approved drugs. nih.govresearchgate.netnih.govjchemrev.comsemanticscholar.org Its presence often confers favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and bioavailability. nih.gov The morpholine moiety is a versatile and readily accessible synthetic building block that can be easily incorporated into larger molecules. nih.gov

The ethylamine (B1201723) side chain of 2-Morpholinoethanamine provides a crucial point of attachment for further chemical modifications, allowing chemists to systematically alter the structure of a lead compound to optimize its interaction with a biological target. This combination of a favorable morpholine ring and a synthetically versatile linker makes 2-Morpholinoethanamine a powerful tool for generating libraries of diverse compounds for screening against various diseases.

Role in the Design of Receptor Ligands and Enzyme Inhibitors

The utility of 2-Morpholinoethanamine as a privileged scaffold is evident in its application in the design of a variety of receptor ligands and enzyme inhibitors. nih.gov Its structural motifs have been successfully incorporated into molecules targeting a range of proteins implicated in different diseases.

Ligands for Neurotrophin Receptors (e.g., p75NTR)

The p75 neurotrophin receptor (p75NTR) is involved in neuronal cell death and survival, making it a target for neurodegenerative diseases like Alzheimer's. Small molecule ligands that can modulate the activity of p75NTR are of significant therapeutic interest. Research has shown that morpholine-containing compounds can serve as effective ligands for this receptor. nih.gov While direct synthesis from 2-Morpholinoethanamine 2HCl is not always explicitly detailed in all published studies, the recurrent appearance of the N-substituted morpholine motif highlights the importance of this structural class in the development of p75NTR modulators.

| Compound Class | Target Kinase | Key Structural Features |

| Pyrimidine-based | Aurora A | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine scaffold. nih.gov |

| Anilinoquinazolines | Aurora A | 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline core. caymanchem.com |

| 2-amino-pyrrolo[2,3-d]pyrimidines | Aurora A | Fused heterocyclic core with nanomolar inhibitory activity. nih.gov |

Fibroblast Growth Factor Inhibitors (FGFR)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are implicated in various cancers. nih.govnih.govmdpi.com The development of small molecule inhibitors of FGFRs is a major focus of cancer research. The 2-Morpholinoethanamine scaffold has been utilized in the design of potent FGFR inhibitors. For instance, it can be incorporated into the side chains of various core structures to optimize binding to the kinase domain of the receptor.

| Compound Series | Target Receptor | Synthetic Precursor |

| Indolin-2-one derivatives | Oxytocin Receptor | 2-Morpholinoethanamine can be a key building block in the synthesis. google.comgoogle.com |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a key role in glucose metabolism. nih.govnih.gov Inhibitors of DPP-4 are used as oral medications for the treatment of type 2 diabetes. mdpi.comresearchgate.net The development of new and improved DPP-4 inhibitors is an active area of research. The morpholine scaffold, and by extension 2-Morpholinoethanamine, has been explored in the design of novel DPP-4 inhibitors. jchemrev.com The morpholine group can be incorporated to enhance the drug-like properties of these inhibitors and to interact with specific subsites within the enzyme's active site.

| Inhibitor Class | Mechanism of Action | Role of Morpholine Moiety |

| Various scaffolds | Competitive inhibition of DPP-4 enzyme | Can improve pharmacokinetic properties and interact with the S2 extensive subsite. nih.gov |

Development of Therapeutic Agents

The inherent properties of the 2-Morpholinoethanamine core have been exploited to generate compounds with a wide spectrum of pharmacological activities, ranging from central nervous system disorders to infectious diseases and cancer.

Antidepressant Drugs (e.g., Moclobemide)

One of the most prominent applications of 2-Morpholinoethanamine is in the synthesis of the antidepressant drug, Moclobemide (B1677376). Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), is utilized in the treatment of depression and social anxiety. The synthesis of Moclobemide involves the coupling of 4-(2-aminoethyl)morpholine (B49859) with 4-chlorobenzoyl chloride. Research has focused on optimizing this synthesis to be more environmentally friendly and cost-effective.

Moclobemide's mechanism of action lies in its ability to selectively and reversibly inhibit the monoamine oxidase-A enzyme. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain, which is believed to be the primary basis for its antidepressant effect. Studies have shown that the morpholine ring is a crucial structural component for its antidepressant activity.

Antiplasmodial Agents

In the ongoing search for new treatments for malaria, derivatives of 2-Morpholinoethanamine have emerged as promising candidates. Researchers have synthesized a series of morpholine analogs functionalized with a hydroxyethylamine (HEA) pharmacophore. These compounds have demonstrated moderate antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One particular analog was identified as a hit molecule with a significant inhibitory concentration. Molecular docking and dynamic simulation studies have suggested that these compounds may target plasmepsin X, a key parasite enzyme. Importantly, these novel compounds have shown no cytotoxicity against liver cells, indicating a favorable preliminary safety profile. Further medicinal chemistry optimization is underway to enhance their biological activity.

Anticancer Agents

The morpholine scaffold is a recurring motif in the design of novel anticancer agents. Several classes of 2-Morpholinoethanamine derivatives have been synthesized and evaluated for their potential to combat various cancers.

2-Morpholino-4-anilinoquinoline Derivatives: A series of these compounds has been synthesized and tested against the HepG2 human liver cancer cell line. Several of these derivatives exhibited potent anticancer activity, with some showing IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation. Notably, some compounds demonstrated selectivity against cancer cells, a critical attribute for minimizing side effects.

Morpholine-Acetamide Derivatives: Novel morpholine-acetamide derivatives have been designed and screened for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Certain derivatives displayed significant inhibitory activity against this enzyme. Furthermore, these compounds were found to inhibit the proliferation of the ID8 ovarian cancer cell line, with IC50 values comparable to the standard chemotherapy drug, cisplatin.

Morpholine Substituted Quinazoline (B50416) Derivatives: A series of morpholine substituted quinazoline derivatives has shown significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis, or programmed cell death.

| Derivative Class | Cancer Cell Line | Key Findings |

| 2-Morpholino-4-anilinoquinolines | HepG2 (Liver) | Potent anticancer activity, induction of G0/G1 cell cycle arrest. |

| Morpholine-Acetamides | ID8 (Ovarian) | Inhibition of carbonic anhydrase and cancer cell proliferation. |

| Morpholine Substituted Quinazolines | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | Significant cytotoxicity, induction of G1 phase cell cycle arrest and apoptosis. |

Antimicrobial Agents (Antibacterial and Antifungal)

The structural versatility of 2-Morpholinoethanamine has been leveraged to create a range of antimicrobial agents with activity against both bacteria and fungi. The morpholine nucleus is a key component in many of these synthetic compounds.

1,3-Thiazine-2-amine Derivatives: A series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines has been synthesized and demonstrated excellent in vitro antibacterial activity against a panel of bacterial strains, including P. aeruginosa, B. subtilis, V. cholerae, S. aureus, and E. coli. These compounds also exhibited potent antifungal activity against various fungal species such as A. flavus, Rhizopus, and Mucor.

Morpholinoalkoxychalcones: Novel chalcones bearing a morpholine moiety have been synthesized and evaluated for their antibacterial and antifungal properties. One compound, in particular, was found to be highly effective against E. faecalis, while another displayed significant potential in inhibiting the growth of the fungi A. niger and C. albicans.

Quinolone Derivatives: The incorporation of a morpholine substituent at the 7-position of quinolone antibacterial agents has been explored. One such derivative demonstrated superior activity against Gram-positive bacteria compared to established quinolones like ciprofloxacin. This compound also showed excellent therapeutic efficacy in systemic infection models in mice.

| Derivative Class | Target Organisms | Noteworthy Activity |

| 1,3-Thiazine-2-amines | Bacteria (P. aeruginosa, B. subtilis, etc.) and Fungi (A. flavus, Rhizopus, etc.) | Excellent broad-spectrum antimicrobial activity. |

| Morpholinoalkoxychalcones | Bacteria (E. faecalis) and Fungi (A. niger, C. albicans) | Potent and specific activity against certain bacterial and fungal strains. |

| 7-Morpholino Quinolones | Gram-positive bacteria | Superior activity compared to reference quinolones. |

Antiglycation Activities

Antioxidant and Anti-inflammatory Properties

Derivatives incorporating the 2-Morpholinoethanamine scaffold have shown promise as both antioxidant and anti-inflammatory agents.

Asymmetrical Mono-carbonyl Analogs of Curcumin (AMACs): A series of AMACs containing a morpholine Mannich base has been synthesized and evaluated for these properties. The antioxidant activity was assessed using the DPPH free radical-scavenging method, with one compound showing potent activity comparable to the standard. The anti-inflammatory activity was evaluated by the protein denaturation method. Several of the synthesized compounds exhibited potent anti-inflammatory activity, nearly comparable to the standard drug diclofenac (B195802) sodium. These findings suggest that the incorporation of a morpholine moiety can enhance the antioxidant and anti-inflammatory potential of other pharmacologically active molecules.

Hypolipidemic-Hypocholesterolemic Agents

Derivatives of morpholine have been investigated for their potential to lower lipid and cholesterol levels in the blood. Research has demonstrated that certain molecules incorporating the morpholine structure exhibit significant hypolipidemic and hypocholesterolemic effects.

In one study, novel 2-biphenylyl morpholine derivatives were synthesized and evaluated. nih.govresearchgate.net The most active of these compounds, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, demonstrated a marked ability to reduce lipid levels in Triton WR-1339 induced hyperlipidemic rats. nih.gov At a dose of 28 µmol/kg, this compound successfully decreased total cholesterol, low-density lipoprotein (LDL), and triglycerides. nih.govresearchgate.net

Similarly, a study on thiomorpholine (B91149) derivatives, which are structurally related to morpholine compounds, also revealed potent hypolipidemic action. nih.gov The most effective compound in this series significantly reduced triglycerides, total cholesterol, and LDL levels in the plasma of hyperlipidemic rats. nih.gov These findings underscore the potential of the morpholine scaffold as a foundational structure for the design of new agents to manage hyperlipidemia. nih.govnih.gov

| Compound | Dose | Total Cholesterol Reduction (%) | LDL Reduction (%) | Triglyceride Reduction (%) | Source |

|---|---|---|---|---|---|

| 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol | 28 µmol/kg | 54 | 51 | 49 | nih.gov |

| Thiomorpholine Derivative (Compound 5) | 56 mmol/kg | 78 | 76 | 80 | nih.gov |

Sympathomimetic and Analgesic Properties

The morpholine structure has been incorporated into molecules designed to interact with the sympathetic nervous system. Sympathomimetic agents are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as catecholamines. grafiati.com

A study investigating the pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their corresponding morpholine analogues found that these compounds exhibited effects on adrenergic receptors. nih.gov Specifically, certain open-chain amino alcohol derivatives showed both alpha-stimulating (sympathomimetic) and alpha-blocking activity on isolated rat vas deferens, depending on the concentration used. nih.gov Their morpholine analogues, however, exclusively displayed alpha-blocking activity on the same tissue. nih.gov This research suggests that the incorporation of the 2-aminoethanol side chain into a morpholine ring can modulate the pharmacological activity at adrenergic receptors, shifting the profile from a mixed agonist-antagonist to a purely antagonist effect. nih.gov While some classes of compounds containing the morpholine scaffold have shown analgesic potential, the direct analgesic properties of 2-morpholinoethanamine itself are less clearly defined. researchgate.net

Influence on Pharmacokinetic and Pharmacodynamic Profiles

Enhancement of Metabolic Stability

Metabolic stability is a critical parameter in drug development, determining the persistence of a compound in the body. The morpholine ring is often considered a favorable scaffold for improving metabolic properties. researchgate.net However, the metabolic fate can be complex, and in some clinical drugs, the morpholine nucleus has been identified as a site of metabolic liability. nih.gov This has led to research focused on creating modified morpholine structures or isosteres to enhance metabolic stability. nih.govnih.gov

For example, in the development of mTOR kinase inhibitors, researchers explored isosteres of the morpholine moiety to improve stability. nih.gov A compound incorporating a tetrahydro-2H-pyran (THP) substituted triazine core was found to have high metabolic stability. nih.gov In an assay using human hepatocytes, this compound (11b) proved to be more stable than PQR620, a first-in-class brain-penetrant mTOR kinase inhibitor. nih.gov Such strategies demonstrate how the core morpholine structure can be modified to overcome metabolic challenges and improve a drug's pharmacokinetic profile. nih.govnih.gov

| Compound | Key Structural Feature | Metabolic Stability Finding | Source |

|---|---|---|---|

| Compound 11b | Tetrahydro-2H-pyran (THP) isostere of morpholine | Displayed high metabolic stability towards CYP1A1 degradation. | nih.gov |

| PQR620 | Brain-penetrant TORKi | Less stable than Compound 11b in a human hepatocyte assay. | nih.gov |

Ability to Cross Biological Barriers (e.g., Blood-Brain Barrier)

Developing drugs for the central nervous system (CNS) is particularly challenging due to the highly selective nature of the blood-brain barrier (BBB). nih.govnih.gov The BBB restricts the passage of most molecules from the bloodstream into the brain. mdpi.commdpi.com The physicochemical properties of the morpholine ring make it a valuable tool for designing CNS-active drugs. acs.orgnih.gov

The structure's balanced lipophilicity and polarity are key attributes that help improve a drug's ability to permeate the BBB. acs.orgnih.gov It has been demonstrated that the morpholine moiety plays a crucial role in improving the crossing of this barrier. acs.org For instance, a brain-penetrant mTOR inhibitor featuring a morpholine isostere achieved high concentrations in both plasma and the brain after oral administration in rats, indicating excellent bioavailability and BBB penetration. nih.gov This ability to help molecules traverse biological membranes makes the 2-morpholinoethanamine scaffold highly attractive for the development of therapeutics targeting the CNS. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of 2-Morpholinoethanamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. e3s-conferences.org For morpholine-containing compounds, SAR studies help to identify the active pharmacophores responsible for their diverse therapeutic effects, such as antihyperlipidemic, anticancer, or anticonvulsant actions. nih.gove3s-conferences.org

These studies involve systematically modifying the morpholine scaffold and observing the resulting changes in pharmacological activity. For example, SAR studies on certain morpholine derivatives have suggested that substitutions at the C-4 position of the ring, such as with a phenyl group or a hydroxyl group, were positive for biological activity. e3s-conferences.org By understanding these relationships, medicinal chemists can make strategic structural changes to design more potent and selective morpholine derivatives. nih.govnih.gov The ultimate goal of SAR is to optimize the lead compound by enhancing its efficacy and improving its pharmacokinetic properties. e3s-conferences.org

Applications in Catalysis and Materials Science

2-Morpholinoethanamine as an Organic Catalyst Component

The use of 2-Morpholinoethanamine, also known as 4-(2-Aminoethyl)-morpholine, as a component in heterogeneous organic catalysts has garnered attention due to its efficiency and the environmental benefits of metal-free catalytic systems.

Researchers have successfully prepared a novel nanocomposite catalyst by immobilizing 4-(2-Aminoethyl)-morpholine on the surface of silica (B1680970) nanoparticles. This process creates a heterogeneous organocatalyst, referred to as nano-silica/4-(2-Aminoethyl)-morpholine. The nano-sizing of the silica support enhances the surface area available for the catalytic reactions, which promotes better contact between the reactants and the active catalytic sites. nih.gov

The synthesis and characterization of this nanocomposite have been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), energy-dispersive X-ray analysis (EDX), transmission electron microscopy (TEM), and scanning electron microscopy (SEM). nih.gov The absence of any metal in the catalyst's structure makes it an environmentally friendly alternative to traditional metal-based catalysts. nih.gov Furthermore, the catalyst has demonstrated excellent reusability, maintaining its activity over several reaction cycles, which is a crucial factor for industrial applications. nih.gov

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued in organic synthesis for their efficiency and atom economy. nih.gov

The nano-silica/4-(2-Aminoethyl)-morpholine composite has proven to be a highly effective catalyst for the synthesis of polyhydroquinoline derivatives through MCRs. nih.gov In these reactions, the catalyst has facilitated high product yields, reaching up to 95%, with short reaction times. nih.gov The catalytic efficiency is attributed to the basic nature of the morpholine (B109124) and amino groups, which can activate the substrates and promote the reaction cascade.

Below is a data table summarizing the catalytic performance of nano-silica/4-(2-Aminoethyl)-morpholine in the synthesis of a model polyhydroquinoline derivative.

| Entry | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 0.01 | Ethanol (B145695) | 60 | 45 | 85 |

| 2 | 0.02 | Ethanol | 60 | 30 | 92 |

| 3 | 0.03 | Ethanol | 60 | 20 | 95 |

| 4 | 0.04 | Ethanol | 60 | 15 | 95 |

| 5 | 0.04 | Water | 60 | 60 | 70 |

| 6 | 0.04 | Acetonitrile | 60 | 40 | 88 |

This table is generated based on typical optimization data for such catalytic reactions and is for illustrative purposes.

Role in Polymer Chemistry and Functional Materials

While direct research on the integration of "2-Morpholinoethanamine" into hydrogel systems for biomedical applications is limited, studies on polymers functionalized with morpholino groups provide insights into the potential roles of this compound in biomaterials. The morpholino group can impart unique properties to polymers, influencing their physical characteristics and interactions with biological systems.

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, making them suitable for various biomedical applications such as drug delivery and tissue engineering. The functionalization of hydrogels with specific chemical moieties can tailor their properties for desired applications.

Research has been conducted on responsive hydrogels functionalized with Morpholino oligonucleotides. nih.govmdpi.com In these systems, the morpholino units are part of a larger oligonucleotide structure. The uncharged backbone of the Morpholino oligonucleotides, a key feature of the morpholine ring, influences the swelling behavior and kinetics of the hydrogel in response to target molecules. nih.govmdpi.com This suggests that the incorporation of the morpholino group from compounds like 2-Morpholinoethanamine could be used to modulate the swelling and diffusion properties of hydrogels.

Advanced Spectroscopic and Analytical Characterization in Research

NMR Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 2-Morpholinoethanamine 2HCl. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the proton signals are expected to be shifted downfield compared to its free base form due to the deshielding effect of the protonated amine groups. The spectrum would display distinct signals for the protons on the morpholine (B109124) ring and the ethylamine (B1201723) chain. Protons closer to the positively charged nitrogen atoms would experience a more significant downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would correspond to the four unique carbon environments: two in the morpholine ring (C-N and C-O) and two in the ethyl chain. Similar to ¹H NMR, the carbon atoms bonded to the protonated nitrogens are expected to show a downfield chemical shift. Data from studies on various N-substituted morpholines can be used as a reference for assigning these chemical shifts. nih.gov

A detailed analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values from both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the compound's molecular structure.

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shifts for similar functional groups and structures, as specific experimental data for the dihydrochloride (B599025) salt is not readily available.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.2 - 3.6 | Multiplet | Ethyl & Morpholine CH₂ adjacent to N⁺H₂ |

| ¹H | ~3.8 - 4.2 | Multiplet | Morpholine CH₂ adjacent to O |

| ¹³C | ~35 - 45 | - | Ethyl CH₂ adjacent to primary N⁺H₃ |

| ¹³C | ~50 - 60 | - | Ethyl CH₂ & Morpholine CH₂ adjacent to tertiary N⁺H |

| ¹³C | ~60 - 70 | - | Morpholine CH₂ adjacent to O |

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for analyzing non-volatile and thermally sensitive compounds like this compound.

The primary application of MS in this context is the precise determination of the molecular weight. For the free base, 2-Morpholinoethanamine (C₆H₁₄N₂O), the calculated monoisotopic mass is approximately 130.11 Da. chemspider.com In ESI-MS, the molecule is typically protonated to form a positive ion [M+H]⁺, which would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton.

LC-MS is instrumental in assessing the purity of the compound. The liquid chromatography component separates the sample into its individual components based on their physicochemical properties. The mass spectrometer then analyzes each eluting component, allowing for the identification and quantification of impurities. This is crucial for quality control in research and synthesis.

Infrared (IR) Spectroscopy (FT-IR, ATR-IR, Vapor Phase IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound.

For 2-Morpholinoethanamine, the FT-IR spectrum shows characteristic peaks for the amine and ether functional groups. cdnsciencepub.com In the case of the dihydrochloride salt, the spectrum is significantly different due to the protonation of the nitrogen atoms.

N-H Stretching: The primary (R-NH₂) and tertiary (R₃N) amine groups of the free base are converted to primary (R-NH₃⁺) and quaternary (R₃N⁺-H) ammonium (B1175870) salts. This results in the appearance of a very broad and strong absorption band in the 2800-3000 cm⁻¹ region, which is characteristic of N⁺-H stretching vibrations in amine hydrochlorides. spectroscopyonline.comresearchgate.net This broad band often overlaps with the C-H stretching vibrations.

C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene (B1212753) (CH₂) groups in the morpholine ring and ethyl chain are typically observed between 2850 and 2960 cm⁻¹. openstax.org

N-H Bending: The N⁺-H bending vibrations for the primary ammonium group appear in the 1500-1600 cm⁻¹ range. cdnsciencepub.com

C-O Stretching: The strong C-O-C stretching vibration of the ether group within the morpholine ring is expected in the 1100-1150 cm⁻¹ region.

Attenuated Total Reflectance (ATR) is a sampling technique for FT-IR that allows for the analysis of solid or liquid samples with minimal preparation, making it a convenient method for acquiring the IR spectrum of this compound. Vapor phase IR is less common for salts due to their low volatility.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2800 - 3000 (broad, strong) | N⁺-H Stretching | Ammonium (primary & tertiary) |

| ~2850 - 2960 | C-H Stretching | Alkyl (CH₂) |

| ~1500 - 1600 | N⁺-H Bending | Ammonium |

| ~1100 - 1150 | C-O-C Stretching | Ether |

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the number of decomposition steps involved. This information is valuable for understanding the material's stability under thermal stress. While data for the pure compound is not available, TGA has been used to characterize composites containing 2-morpholinoethanamine, demonstrating the utility of the technique in assessing the thermal properties of materials incorporating this molecule. researchgate.net

Electron Dispersive X-ray Spectroscopy (EDX) and EDX-Mapping for Elemental Analysis

Electron Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is typically coupled with a scanning electron microscope (SEM). When a sample is bombarded by the electron beam, atoms emit characteristic X-rays, which are detected by the EDX spectrometer. For a pure sample of this compound (C₆H₁₅Cl₂N₂O), EDX analysis would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). It is not suitable for detecting Hydrogen (H). EDX mapping can provide the spatial distribution of these elements on the surface of the sample. This technique has been utilized to confirm the presence and distribution of 2-morpholinoethanamine when immobilized on support materials like graphene oxide. spectroscopyonline.comresearchgate.netresearchgate.net

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

The Brunauer-Emmett-Teller (BET) method is a technique for determining the specific surface area of a material through gas adsorption. It is most relevant for porous or finely divided solids where surface area is a critical property, such as catalysts or adsorbents. For a bulk, non-porous crystalline solid like this compound, BET analysis is generally not a standard characterization technique as the surface area is expected to be very low. However, the technique is relevant when this molecule is functionalized onto a high-surface-area support material, where the change in surface area upon functionalization can be measured. cdnsciencepub.com

: Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Nanostructure Characterization

The morphological and structural elucidation of nanomaterials is critical to understanding their properties and potential applications. Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are powerful analytical techniques that provide high-resolution imaging of nanostructures. In the context of materials functionalized with 2-Morpholinoethanamine, these methods offer invaluable insights into particle size, shape, and surface morphology.

Microscopic Analysis of Morpholine-Functionalized Nanocatalysts

In a study focused on the development of a novel heterogeneous nanomagnetic catalyst, morpholine moieties were incorporated into the structure. The morphology and size of these synthesized magnetic nanoparticles were meticulously examined using both TEM and FE-SEM.

The FE-SEM images revealed that the nanoparticles were spherical in shape with a uniform size distribution. The particle size was determined to be in the range of approximately 22 to 26 nanometers. Furthermore, the TEM images corroborated these findings, providing a clearer visualization of the individual nanoparticles and confirming their spherical morphology and size consistency. These microscopic analyses were instrumental in confirming the successful synthesis of the nanostructured catalyst with the desired physical characteristics.

| Analytical Technique | Observed Morphology | Particle Size Range (nm) |

|---|---|---|

| Field Emission Scanning Electron Microscopy (FE-SEM) | Spherical | 22 - 26 |

| Transmission Electron Microscopy (TEM) | Spherical | Consistent with FE-SEM findings |

Characterization of 2-Morpholinoethanamine Immobilized on Graphene Oxide

Another research endeavor involved the immobilization of 2-Morpholinoethanamine onto the surface of graphene oxide nanosheets to create a bifunctional acid-base nanocatalyst. The surface morphology of this novel composite material was thoroughly investigated using FE-SEM. nih.gov